molecular formula C23H18N4 B14226402 6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole CAS No. 824394-80-1

6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

Cat. No.: B14226402
CAS No.: 824394-80-1
M. Wt: 350.4 g/mol
InChI Key: SCEIKVQMOUVZSJ-UHFFFAOYSA-N
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Description

6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles and imidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a catalyst to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound .

Scientific Research Applications

6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Properties

CAS No.

824394-80-1

Molecular Formula

C23H18N4

Molecular Weight

350.4 g/mol

IUPAC Name

6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C23H18N4/c1-15-11-12-19-20(13-15)26-23(25-19)18-10-6-5-9-17(18)22-24-14-21(27-22)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,27)(H,25,26)

InChI Key

SCEIKVQMOUVZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=C(N4)C5=CC=CC=C5

Origin of Product

United States

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